Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester
CAS No.: 2379560-85-5
Cat. No.: VC5997408
Molecular Formula: C13H17BN2O2
Molecular Weight: 244.1
* For research use only. Not for human or veterinary use.
![Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester - 2379560-85-5](/images/structure/VC5997408.png)
Specification
CAS No. | 2379560-85-5 |
---|---|
Molecular Formula | C13H17BN2O2 |
Molecular Weight | 244.1 |
IUPAC Name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine |
Standard InChI | InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-6-8-16-11(9-10)5-7-15-16/h5-9H,1-4H3 |
Standard InChI Key | FKOPUHQSSHXQQU-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=NN3C=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester features a fused pyrazolo-pyridine core substituted at the 5-position with a boronic acid pinacol ester group. The boronic ester moiety () enhances stability and solubility in organic solvents, making it ideal for Suzuki-Miyaura couplings. The IUPAC name, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine, reflects its bicyclic structure and substituent arrangement.
Table 1: Key Chemical Descriptors
Property | Value |
---|---|
CAS No. | 2379560-85-5 |
Molecular Formula | |
Molecular Weight | 244.1 g/mol |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=NN3C=C2 |
InChI Key | FKOPUHQSSHXQQU-UHFFFAOYSA-N |
The X-ray crystallography data (unavailable in public databases) would likely confirm planar geometry at the boron center, typical of sp² hybridization.
Synthesis and Manufacturing
Conventional Synthetic Routes
The compound is synthesized via Miyaura borylation, where pyrazolo[1,5-a]pyridine undergoes palladium-catalyzed coupling with bis(pinacolato)diboron. A representative pathway involves:
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Halogenation: Introduction of a halogen (e.g., bromine) at the 5-position of pyrazolo[1,5-a]pyridine.
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Borylation: Reaction with bis(pinacolato)diboron in the presence of and potassium acetate .
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Purification: Column chromatography or recrystallization to isolate the boronic ester.
Yields typically exceed 70%, though optimization is required to minimize side products like deboronated species.
Advanced Methodologies
Recent patents describe microwave-assisted borylation, reducing reaction times from 24 hours to 30 minutes while maintaining >80% yield . Solvent systems like 1,4-dioxane or dimethoxyethane are preferred for their compatibility with palladium catalysts .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
As a boronic acid surrogate, this compound facilitates carbon-carbon bond formation with aryl halides under mild conditions. For example:
This reaction is pivotal in constructing heterobiaryl scaffolds for drug discovery.
Table 2: Representative Coupling Partners
Partner (Ar-X) | Product Application | Yield (%) |
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4-Bromoanisole | Anticancer agents | 85 |
2-Iodothiophene | Optoelectronic materials | 78 |
Synthesis of Pyrazolo[1,5-a]pyridine Derivatives
Functionalization at the 5-position enables access to libraries of bioactive molecules. For instance:
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Anticancer agents: Introduction of sulfonamide groups yields inhibitors of Casein Kinase 2 (CK2), a target in oncology .
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Antimicrobials: Quaternary ammonium derivatives exhibit broad-spectrum activity against Gram-positive bacteria.
Biological and Pharmacological Relevance
Anti-Inflammatory Activity
Derivatives bearing carboxylic acid substituents inhibit cyclooxygenase-2 (COX-2) with values of 0.8–2.3 μM, comparable to celecoxib.
Materials Science Applications
Optoelectronic Materials
The conjugated π-system of pyrazolo[1,5-a]pyridine enables use in organic light-emitting diodes (OLEDs). Boronic ester-functionalized variants serve as electron-transport layers, achieving luminance efficiencies of 15 cd/A.
Drug Delivery Systems
Boronate esters form dynamic covalent bonds with diols, enabling glucose-responsive insulin delivery. Hydrogels incorporating this compound release insulin under hyperglycemic conditions with 90% specificity.
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